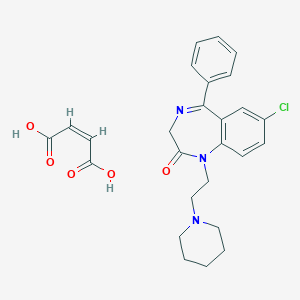
(Z)-but-2-enedioic acid;7-chloro-5-phenyl-1-(2-piperidin-1-ylethyl)-3H-1,4-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-but-2-enedioic acid;7-chloro-5-phenyl-1-(2-piperidin-1-ylethyl)-3H-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique structure, which includes a piperidinoethyl group and a maleate salt form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;7-chloro-5-phenyl-1-(2-piperidin-1-ylethyl)-3H-1,4-benzodiazepin-2-one typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a condensation reaction between an appropriate benzophenone derivative and an amine.
Introduction of the Piperidinoethyl Group: The piperidinoethyl group is introduced via a nucleophilic substitution reaction, where the benzodiazepine core reacts with a piperidinoethyl halide.
Formation of the Maleate Salt: The final step involves the formation of the maleate salt by reacting the free base of the compound with maleic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the condensation and substitution reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Salt Formation: The purified free base is then reacted with maleic acid to form the maleate salt, which is subsequently dried and packaged.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-but-2-enedioic acid;7-chloro-5-phenyl-1-(2-piperidin-1-ylethyl)-3H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or amines are employed in substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzodiazepine derivatives.
Applications De Recherche Scientifique
(Z)-but-2-enedioic acid;7-chloro-5-phenyl-1-(2-piperidin-1-ylethyl)-3H-1,4-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with biological receptors and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The compound exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptors in the brain. It enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmitter modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its use in treating anxiety and insomnia.
Clonazepam: Used for its anticonvulsant and anxiolytic effects.
Uniqueness
(Z)-but-2-enedioic acid;7-chloro-5-phenyl-1-(2-piperidin-1-ylethyl)-3H-1,4-benzodiazepin-2-one is unique due to its specific structural features, such as the piperidinoethyl group and the maleate salt form. These features contribute to its distinct pharmacological profile and potential therapeutic applications.
Propriétés
Numéro CAS |
1061-20-7 |
|---|---|
Formule moléculaire |
C26H28ClN3O5 |
Poids moléculaire |
498 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;7-chloro-5-phenyl-1-(2-piperidin-1-ylethyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C22H24ClN3O.C4H4O4/c23-18-9-10-20-19(15-18)22(17-7-3-1-4-8-17)24-16-21(27)26(20)14-13-25-11-5-2-6-12-25;5-3(6)1-2-4(7)8/h1,3-4,7-10,15H,2,5-6,11-14,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
ORGASLDGMIWPHX-BTJKTKAUSA-N |
SMILES isomérique |
C1CCN(CC1)CCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O |
SMILES |
C1CCN(CC1)CCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
SMILES canonique |
C1CCN(CC1)CCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Synonymes |
but-2-enedioic acid: 9-chloro-6-phenyl-2-[2-(1-piperidyl)ethyl]-2,5-di azabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B229600.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229602.png)
![(4-Nitrophenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B229603.png)
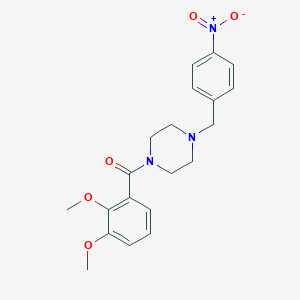

![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229609.png)
![2-chloro-N-[3-[2-[(Z)-indol-3-ylidenemethyl]hydrazinyl]-3-oxopropyl]benzamide](/img/structure/B229611.png)
![N-[1-[2-(5,7-dichloro-2-oxoindol-3-yl)hydrazinyl]-1-oxopropan-2-yl]benzamide](/img/structure/B229612.png)
![3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229614.png)

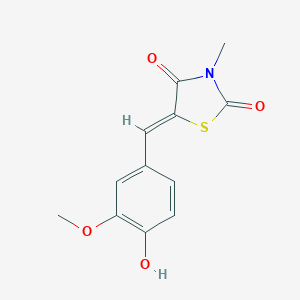
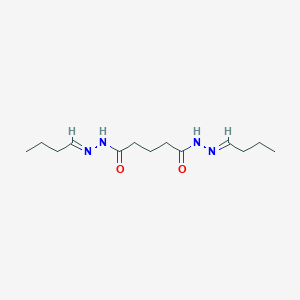
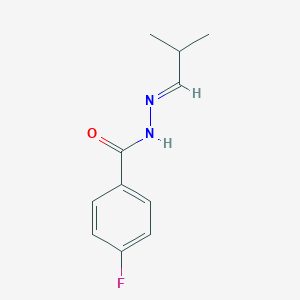
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B229628.png)
